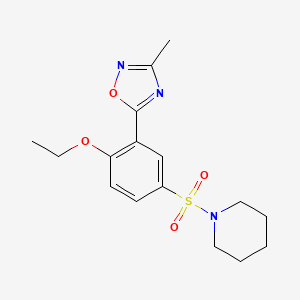
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide, also known as DMB, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological applications. DMB is a small molecule that has been synthesized through a series of chemical reactions, and its unique structure has been found to exhibit a range of biological activities.
科学研究应用
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been found to exhibit a range of biological activities, making it a promising candidate for pharmacological applications. One of the most significant research applications of this compound is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for a range of inflammatory and oxidative stress-related diseases.
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide is not fully understood, but studies have suggested that it may act through a range of pathways. One of the proposed mechanisms of action is that this compound inhibits the activity of histone deacetylases (HDACs), enzymes that play a role in regulating gene expression. By inhibiting HDAC activity, this compound may alter gene expression patterns, leading to changes in cell behavior. Additionally, this compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a role in regulating inflammation and immune responses.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for a range of inflammatory and oxidative stress-related diseases. This compound has also been found to inhibit the activity of HDACs and NF-κB, which could alter gene expression patterns and regulate inflammation and immune responses.
实验室实验的优点和局限性
One of the advantages of using N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide in lab experiments is that it is a small molecule that can be easily synthesized and purified. Additionally, this compound has been found to exhibit a range of biological activities, making it a promising candidate for pharmacological applications. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide. One potential direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Additionally, more research is needed to determine the safety and efficacy of this compound in humans, which could lead to its development as a therapeutic agent for the treatment of cancer and other diseases. Finally, more research is needed to explore the potential of this compound as a tool for studying epigenetic regulation and gene expression patterns.
合成方法
The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 2,4-dimethylbenzaldehyde, which is reacted with 2-hydroxy-3-methylbenzaldehyde to form the intermediate compound. This intermediate compound is then reacted with 2-aminomethyl-3-hydroxyquinoline to form the final product, this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure product.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-6-9-21(14-17)26(30)28(24-12-11-18(2)13-19(24)3)16-22-15-20-8-4-5-10-23(20)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDKQSSQMJKMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7698631.png)
![3-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698632.png)
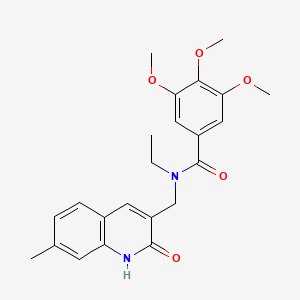
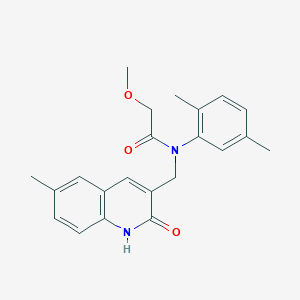
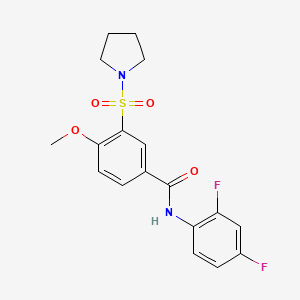
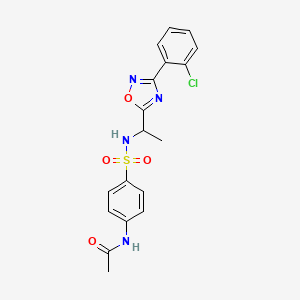
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7698675.png)

